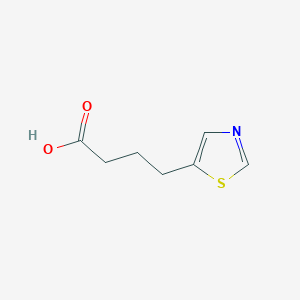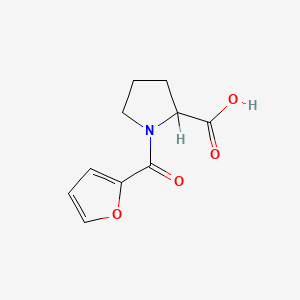
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
“1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid” is a peptidomimetic . It has the molecular formula C10H11NO4 and a molecular weight of 209.20 . This compound is known to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin . It has been shown to inhibit the growth of L1210 cells .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringC1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O . This indicates that the molecule contains a furan ring attached to a pyrrolidine ring via a carbonyl group, and a carboxylic acid group attached to the pyrrolidine ring. Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.20 . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Mecanismo De Acción
The mechanism of action of 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid involves the inhibition of the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are known to play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects that contribute to its potential therapeutic applications. These effects include the inhibition of angiogenesis, which is the process of the formation of new blood vessels, and the induction of cell cycle arrest, which is the process of stopping the growth and division of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid. One potential direction is the exploration of its potential applications in the treatment of other diseases, such as neurological disorders and autoimmune diseases. Another potential direction is the development of more efficient and cost-effective synthesis methods for this compound, which would make it more accessible for research and development. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its therapeutic potential.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer and other diseases. Its unique chemical structure and mechanism of action make it a valuable tool for scientific research, and further studies are needed to fully explore its potential.
Aplicaciones Científicas De Investigación
1-(Furan-2-carbonyl)pyrrolidine-2-carboxylic acid has been the subject of several scientific studies, and its potential therapeutic applications have been explored extensively. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Propiedades
IUPAC Name |
1-(furan-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-4-2-6-15-8)11-5-1-3-7(11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKHSTWTJLFRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





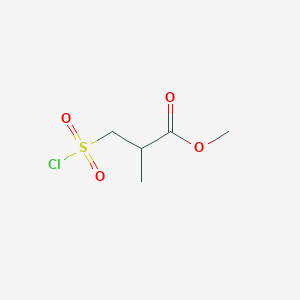
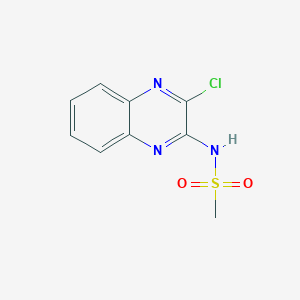
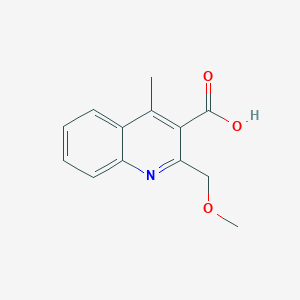
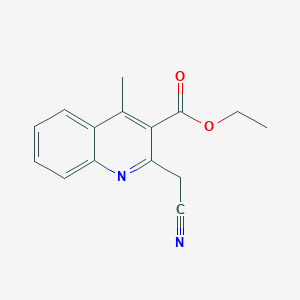
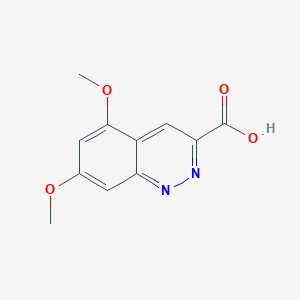
![tert-butyl N-[3-(4-methoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B3389573.png)


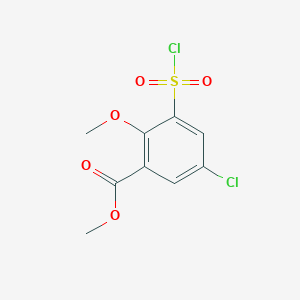

![5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B3389603.png)
